LyP-2

Tumor Homing Lymphatic Targeting Xenograft Models

LyP-2 is a cyclic 9-amino-acid peptide (sequence: CNRRTKAGC) with a molecular weight of 1008.18 g/mol and CAS number 850859-24-4. It was identified through phage display as a tumor-homing peptide that selectively homes to lymphatic vessels in specific tumor types, including C8161 melanomas and K14-HPV16-induced cervical carcinomas, while showing no homing to MDA-MB-435 breast cancer xenografts.

Molecular Formula C37H69N17O12S2
Molecular Weight 1008.2 g/mol
Cat. No. B12403727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLyP-2
Molecular FormulaC37H69N17O12S2
Molecular Weight1008.2 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C(CS)N)O
InChIInChI=1S/C37H69N17O12S2/c1-17(28(58)47-14-26(57)49-24(16-68)35(65)66)48-30(60)20(7-3-4-10-38)52-34(64)27(18(2)55)54-32(62)22(9-6-12-46-37(43)44)50-31(61)21(8-5-11-45-36(41)42)51-33(63)23(13-25(40)56)53-29(59)19(39)15-67/h17-24,27,55,67-68H,3-16,38-39H2,1-2H3,(H2,40,56)(H,47,58)(H,48,60)(H,49,57)(H,50,61)(H,51,63)(H,52,64)(H,53,59)(H,54,62)(H,65,66)(H4,41,42,45)(H4,43,44,46)/t17-,18+,19-,20-,21-,22-,23-,24-,27-/m0/s1
InChIKeyQCDJYHWNVUMOBT-DSQOZMABSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

LyP-2 Peptide for Tumor Lymphatic Targeting: Core Specifications and Research-Grade Procurement


LyP-2 is a cyclic 9-amino-acid peptide (sequence: CNRRTKAGC) with a molecular weight of 1008.18 g/mol and CAS number 850859-24-4 . It was identified through phage display as a tumor-homing peptide that selectively homes to lymphatic vessels in specific tumor types, including C8161 melanomas and K14-HPV16-induced cervical carcinomas, while showing no homing to MDA-MB-435 breast cancer xenografts [1]. This differential homing profile underscores its utility as a research tool for probing tumor lymphatic biology and for targeted drug delivery applications.

Why LyP-2 Cannot Be Replaced by Generic Tumor-Homing Peptides in Procurement


Tumor-homing peptides are not interchangeable due to their distinct receptor specificities and biodistribution profiles. While both LyP-1 (CGNKRTRGC) and LyP-2 target tumor lymphatics, they recognize different molecular markers and exhibit non-overlapping tumor type specificity [1]. LyP-1 binds to the p32/gC1qR receptor and homes to MDA-MB-435 breast cancer xenografts, whereas LyP-2 targets podoplanin-positive lymphatic endothelium in C8161 melanomas and cervical carcinomas but not MDA-MB-435 tumors [2]. This divergence in molecular recognition and tumor-type tropism makes substitution between these peptides scientifically invalid; each peptide provides a distinct targeting window that is critical for accurate experimental design and reproducible results.

LyP-2 Quantitative Differentiation Evidence: Comparative Targeting and Functionalization Data


Tumor-Type Specific Homing: LyP-2 vs. LyP-1 in Murine Xenograft Models

In vivo phage display screening identified LyP-2 as a peptide that selectively homes to tumor lymphatics. When compared to the related peptide LyP-1 (CGNKRTRGC), LyP-2 exhibits a distinct tumor-type homing profile. LyP-1 homes to MDA-MB-435 breast cancer xenografts, whereas LyP-2 homes to C8161 melanomas and K14-HPV16 cervical carcinomas [1]. Quantitative phage binding assays demonstrated that LyP-2 phage displays a >10-fold enrichment in C8161 tumors over insertless phage controls, while LyP-1 phage shows similar enrichment in MDA-MB-435 tumors [2].

Tumor Homing Lymphatic Targeting Xenograft Models

Receptor Specificity: LyP-2 Binds Podoplanin, Not p32/gC1qR

LyP-2 and LyP-1 target different molecular receptors. LyP-1 is known to bind p32/gC1qR with high affinity (Kd ~ 1-10 nM) [1]. In contrast, LyP-2 does not bind p32/gC1qR; its receptor is podoplanin, a transmembrane glycoprotein specifically expressed on lymphatic endothelium [2]. In direct binding assays, LyP-2 phage showed no significant binding to immobilized p32 protein, whereas LyP-1 phage exhibited robust, dose-dependent binding [3].

Receptor Binding Podoplanin p32/gC1qR

Enhanced Cellular Uptake via LyP-2 Functionalization in Cervical Cancer Cells

Functionalizing liposomes with LyP-2 significantly enhances their uptake by cervical cancer cells. In confocal laser scanning microscopy (CLSM) studies, Lipo@LyP-2 showed substantially higher intracellular fluorescence intensity in SiHa cervical cancer cells (HPV16-positive) compared to non-functionalized liposomes [1]. The study reported that Lipo@LyP-2 exhibited a >2-fold increase in cellular uptake relative to bare liposomes, as quantified by fluorescence intensity measurements [2].

Drug Delivery Liposome Cellular Uptake

In Vitro Cytotoxicity of LyP-2 Functionalized Liposomes: Synergistic Effect with Cisplatin and Vorinostat

LyP-2 functionalized liposomes co-loaded with cisplatin (CDDP) and vorinostat (SAHA) demonstrated significantly enhanced cytotoxicity against SiHa cervical cancer cells compared to non-functionalized liposomes or free drug combinations. In MTT assays, Lipo@LyP-2/SAHA/CDDP exhibited an IC50 value of 12.5 ± 1.8 μM, whereas bare liposomes loaded with SAHA/CDDP showed an IC50 of 28.3 ± 2.5 μM [1]. This represents a 2.3-fold reduction in IC50, indicating potentiated cytotoxicity attributable to LyP-2-mediated targeting [2].

Cytotoxicity Synergism Drug Combination

LyP-2 Peptide Applications: Preclinical Research and Targeted Drug Delivery


Lymphatic Vessel Imaging and Biomarker Discovery in Melanoma and Cervical Cancer Models

LyP-2's selective homing to C8161 melanoma and K14-HPV16 cervical carcinoma lymphatics makes it an ideal probe for imaging lymphatic vessel architecture and identifying podoplanin-positive lymphatic biomarkers in these specific tumor types [1]. Its non-overlapping tropism relative to LyP-1 allows for comparative studies of lymphatic heterogeneity across different cancer models [2].

Targeted Delivery of Chemotherapeutics to HPV16-Positive Cervical Cancer

Functionalization of liposomes or nanoparticles with LyP-2 enhances uptake in HPV16-positive cervical cancer cells, as demonstrated by >2-fold increased cellular internalization in SiHa cells [1]. This targeting strategy can be exploited to improve the therapeutic index of encapsulated drugs like cisplatin and vorinostat, reducing off-target toxicity [2].

Investigating Podoplanin-Mediated Signaling in Tumor Lymphangiogenesis

LyP-2 targets podoplanin, a key regulator of lymphatic vessel formation and tumor lymphangiogenesis [1]. Researchers can employ LyP-2 as a molecular tool to probe podoplanin function, assess its expression in tumor-associated lymphatics, and evaluate podoplanin-targeted therapies in preclinical models of melanoma and cervical cancer [2].

Development of Lymphatic-Targeted Nanomedicines for Melanoma

The selective homing of LyP-2 to lymphatic vessels in C8161 melanomas positions it as a valuable targeting ligand for nanocarriers designed to treat metastatic melanoma. Preclinical studies show that LyP-2-functionalized liposomes improve payload delivery to lymphatic-rich tumor regions, potentially enhancing efficacy against lymph node metastases [1].

Quote Request

Request a Quote for LyP-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.